The synthesis of 17-alpha-Nortestosterone typically involves several key steps:
The molecular formula of 17-alpha-Nortestosterone is . Its structure can be characterized by the following features:
17-alpha-Nortestosterone undergoes various chemical reactions that are significant for its biological activity:
The mechanism of action of 17-alpha-Nortestosterone primarily involves:
Data from studies indicate that its binding affinity is comparable to that of testosterone but may exhibit different efficacy profiles due to structural differences .
Relevant analyses suggest that these properties influence its pharmacokinetics and bioavailability.
17-alpha-Nortestosterone has several applications in both veterinary and human medicine:
The foundational work on 19-norsteroids began in the 1950s, driven by efforts to dissociate anabolic effects from androgenic properties. The removal of the C19 methyl group from testosterone yielded 19-nortestosterone (nandrolone), which demonstrated enhanced anabolic activity. Early synthesis relied on the Birch reduction—a reaction using lithium in liquid ammonia to reduce estrone’s aromatic A-ring, followed by hydrolysis to produce 19-nor-4-ene-3,17-dione [1] [6]. This method faced challenges in scalability due to hazardous reagents and low yields (~25%) [4].
By the 1970s, industrial processes emerged using microbial fermentation or chemical intermediates like 18-methylestra-2,5(10)-diene-3-methoxy-17-ketone. These routes improved safety and efficiency, achieving yields >80% [10]. Key innovations included:
Table 1: Evolution of 17-alpha-Nortestosterone Synthesis Methods
| Era | Method | Key Reagents/Intermediates | Yield | Innovation | |
|---|---|---|---|---|---|
| 1950s | Birch reduction | Estrone, Li/NH₃ | 20-25% | First route to 19-norsteroids | |
| 1970s | Microbial dehydrogenation | 18-Methylestra-diene-ketone | 60-70% | Safer than Birch reduction | |
| 2000s | One-pot synthesis | DL-ethyldiketone, Pd/C catalyst | >80% | Industrial scalability, no acetylene gas | [10] |
Structural modifications of 19-nortestosterone focused on enhancing receptor binding specificity and metabolic stability:
17α-Alkylation: Adding alkyl groups (e.g., ethyl, allyl) at C17 blocked oxidation of the 17β-hydroxyl group, extending half-life. Allyl derivatives (e.g., 17α-allyl-19-nortestosterone) showed potent progestogenic activity (186% of progesterone’s affinity for progesterone receptor) but reduced androgenic effects (4.5% of testosterone’s AR affinity) [7] [8].
7α-Modifications: Introducing methyl groups at C7 created steric hindrance, limiting 5α-reductase metabolism. 7α-methyl-19-nortestosterone bound AR with 54% affinity relative to dihydrotestosterone while avoiding conversion to potent androgens in the prostate [3] [5].
Epimerization studies: 17α vs. 17β isomers exhibited distinct activities. In cattle, 17α-nortestosterone occurred naturally in pregnant females but was absent in males; its detection in steers indicated illicit use [1].
Table 2: Receptor Binding Affinities of Key Derivatives
| Compound | Progesterone Receptor (% P4) | Androgen Receptor (% T) | Estrogen Receptor (% E2) | Tissue Selectivity Profile | |
|---|---|---|---|---|---|
| 17α-Allyl-19-nortestosterone | 186% | 4.5% | <0.2% | High progestogenic, low androgenic | [7] |
| 7α-Methyl-19-nortestosterone | Not reported | 54% | Not reported | Muscle-selective anabolic | [3] |
| 19-Nortestosterone (nandrolone) | 20% | 60% | <0.1% | Moderate anabolic, low androgenic | [5] |
Recent work explores bicyclic hydantoin and aryl-propionamide scaffolds to achieve tissue selectivity. These nonsteroidal SARMs avoid hepatic metabolism and exhibit full agonism in muscle (e.g., levator ani) but partial activity in the prostate [5] [8]. In aquatic models, nortestosterone-derived progestins like levonorgestrel activated fish androgen receptors (α/β isoforms) but not progesterone receptors, highlighting species-specific selectivity [8].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: